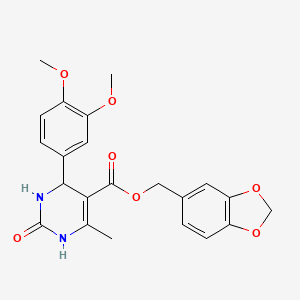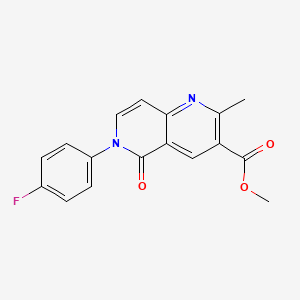
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Mécanisme D'action
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a competitive antagonist of the dopamine D4 receptor, inhibiting the binding of dopamine and blocking downstream signaling pathways. This leads to a decrease in dopamine-mediated neurotransmission, which is thought to be involved in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and physiological effects:
Studies have shown that N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can modulate several neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. It has been shown to reduce the release of dopamine in the prefrontal cortex, which is thought to be involved in the cognitive deficits observed in schizophrenia and ADHD. Additionally, N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to interpret the results of experiments using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide due to the complex interactions between different neurotransmitter systems in the brain.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in various neurological and psychiatric disorders. Some possible future directions include investigating the effects of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide on other neurotransmitter systems, such as serotonin and norepinephrine, and exploring its potential as a treatment for other disorders, such as depression and anxiety. Additionally, more research is needed to determine the optimal dosing and administration of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in clinical settings.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methoxyphenoxy)propan-1-ol in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-13(2)11-15(10-12)19-18(20)14(3)22-17-7-5-16(21-4)6-8-17/h5-11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLQPZQZDZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)

![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)

![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)